![molecular formula C21H28ClFN2O2 B5579703 9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

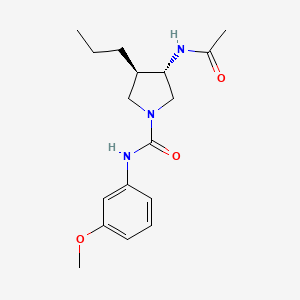

9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" involves complex organic synthesis strategies, including Michael addition reactions, spirocyclization, and divergent synthesis approaches. A key aspect of synthesizing these compounds is the formation of the spiro[5.5]undecan-3-one framework, which requires precise control over reaction conditions to ensure the desired stereochemistry and substitution pattern. For example, Yang et al. (2008) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of synthetic methods for this class of compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound of interest, is characterized by X-ray diffraction and NMR spectroscopy. These techniques provide insights into the three-dimensional conformation of the molecule, the arrangement of substituents, and the stereochemistry of the spiro center. Sun et al. (2010) used crystal X-ray diffraction guided NMR analysis to elucidate the structures of related compounds, demonstrating the complex shielding effects and stereochemical considerations inherent to these molecules (Sun et al., 2010).

科学的研究の応用

Antihypertensive Applications

A study highlighted the antihypertensive screening of 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in rats, with significant activity attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This suggests potential therapeutic applications in managing hypertension.

Synthesis and Photophysical Studies

Research on diazaspiro[5.5]undecane derivatives has explored their synthesis and photophysical behavior, including solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations. These studies provide insights into the solvent effects on the spectral properties of diazaspiro compounds, offering a foundation for further photophysical applications (Aggarwal & Khurana, 2015).

Spirocyclization Techniques

Intramolecular spirocyclization of pyridine substrates has been utilized for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing a method for easy achievement of these complex structures (Parameswarappa & Pigge, 2011). This highlights the chemical versatility and potential for diverse applications of diazaspiro compounds.

Catalyst-Free Synthesis

An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via double Michael addition reaction has been developed, demonstrating high yield and confirming structures through X-ray analysis. This method underscores the adaptability of diazaspiro compounds for various synthetic applications (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure and Spectroscopic Investigations

The synthesis of novel fluorinated spiro-heterocycles and their characterization through single-crystal X-ray diffraction, FT-IR, NMR techniques, and DFT calculations, offer insights into their molecular structure and potential utility in material science and pharmaceutical research (Islam et al., 2015).

特性

IUPAC Name |

9-[(3-chloro-4-fluorophenyl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClFN2O2/c22-18-12-16(3-4-19(18)23)13-24-9-7-21(8-10-24)6-5-20(26)25(15-21)14-17-2-1-11-27-17/h3-4,12,17H,1-2,5-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQCAKPHAPZENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)